10-Deacetyltaxol

概要

説明

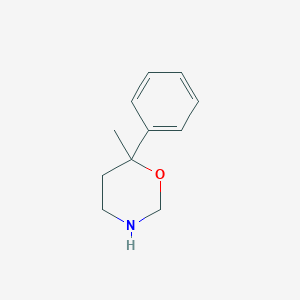

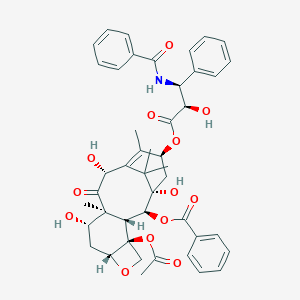

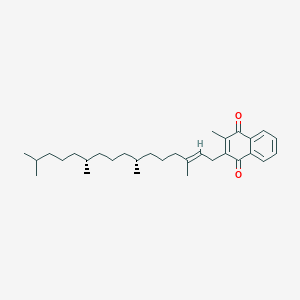

10-Deacetyltaxol is a derivative of Taxol, a well-known anticancer drug . It has a designated molecular formula of C45H49NO13 and a molecular weight of 811.881 g/mol .

Synthesis Analysis

The synthesis of 10-Deacetyltaxol involves a complex biosynthetic pathway that requires an estimated 20 steps of enzymatic reactions . The semisynthetic method involves extracting relatively high levels of taxol precursor baccatin III or 10-deacetyl baccatin III (10-DAB) from the reproducible twigs and leaves of cultivated Taxus species, and then converting to taxol by chemical synthesis .Molecular Structure Analysis

10-Deacetyltaxol contains a total of 114 bonds; 65 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 6 double bonds, 18 aromatic bonds, 1 four-membered ring, 5 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .Chemical Reactions Analysis

The taxol biosynthetic pathway requires an estimated 20 steps of enzymatic reactions, and sixteen enzymes involved in the taxol pathway have been well characterized . The acylation reaction mediated by specialized Taxus BAHD family acyltransferases (ACTs) is recognized as one of the most important steps in the modification of the core taxane skeleton that contribute to the increase of taxol yield .Physical And Chemical Properties Analysis

10-Deacetyltaxol has a density of 1.4±0.1 g/cm3, a boiling point of 959.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 146.4±3.0 kJ/mol and a flash point of 534.1±34.3 °C .科学的研究の応用

Anticancer Drug Development

10-Deacetyltaxol: is a precursor in the semi-synthesis of paclitaxel , a potent anticancer drug . The bioconversion of 10-Deacetyltaxol from its natural analogue, 7-β-xylosyl-10-deacetyltaxol, is a critical step in producing paclitaxel. This process has been optimized to achieve a high yield of 10-Deacetyltaxol, which is then acetylated to produce paclitaxel .

Biocatalysis and Green Chemistry

The conversion of 7-β-xylosyl-10-deacetyltaxol to 10-Deacetyltaxol is performed using engineered yeast strains, showcasing an application of biocatalysis . This method aligns with green chemistry principles by avoiding harsh chemicals and reducing environmental impact, making it a sustainable approach to drug synthesis .

High-Cell-Density Fermentation

High-cell-density fermentation techniques have been developed to produce large quantities of the recombinant enzyme required for the bioconversion process . This application demonstrates the scalability of the process, which is essential for industrial production .

Enzyme Engineering

The specific activity of enzymes involved in the bioconversion process can be enhanced through site-directed mutagenesis . This application of enzyme engineering improves the efficiency of the bioconversion, leading to higher yields of 10-Deacetyltaxol .

Pilot-Scale Production

Pilot studies have been conducted to scale up the bioconversion process to a pilot level, bridging the gap between laboratory research and commercial production . This application is crucial for translating scientific research into practical, industrial applications .

Product Purification Techniques

The development of purification techniques for the products of bioconversion, including 10-Deacetyltaxol, is another important application .

Semi-Synthesis of Analogs

10-Deacetyltaxol serves as a starting material for the semi-synthesis of various paclitaxel analogs . Research in this area explores the potential of these analogs for improved therapeutic properties or reduced side effects .

Pharmaceutical Supply Chain

The ability to produce 10-Deacetyltaxol efficiently contributes to a more stable supply chain for paclitaxel and its analogs . This application has significant implications for the pharmaceutical industry, ensuring a consistent supply of these critical anticancer drugs .

作用機序

Target of Action

10-Deacetyltaxol, a taxane derivative isolated from Taxus wallichiana Zucc , primarily targets tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and function, including cell division and intracellular transport .

Mode of Action

10-Deacetyltaxol interacts with tubulin to promote the polymerization of tubulin and inhibit the depolymerization of microtubules . This interaction disrupts the normal dynamic instability of microtubules, leading to the arrest of cell division and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by 10-Deacetyltaxol is the microtubule dynamics . By promoting the polymerization of tubulin and inhibiting the depolymerization of microtubules, 10-Deacetyltaxol disrupts the normal function of microtubules, affecting various downstream cellular processes such as cell division, intracellular transport, and cell signaling .

Result of Action

10-Deacetyltaxol exhibits cytotoxicity in human glial and neuroblastoma cell lines . By disrupting microtubule dynamics, it induces cell cycle arrest and apoptosis, leading to cell death .

Action Environment

The action of 10-Deacetyltaxol can be influenced by various environmental factors. For instance, the production of 10-Deacetyltaxol in yew trees can vary depending on environmental conditions . Furthermore, the bioconversion of 10-Deacetyltaxol to Taxol for semi-synthesis can be influenced by factors such as the amount of freeze-dried cells, dimethyl sulfoxide concentration, addition of antifoam supplement, and substrate concentration .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVGQKNNUHXIP-MHHARFCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999763 | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Deacetyltaxol | |

CAS RN |

78432-77-6 | |

| Record name | 10-Deacetyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78432-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78432-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYLPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77R96LJLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 10-deacetyltaxol, similar to its analogue paclitaxel (Taxol®), exhibits antitumor activity by binding to microtubules. This binding stabilizes the microtubule structure and prevents disassembly, ultimately leading to cell cycle arrest at the G2/M phase and inducing apoptosis [].

ANone: The molecular formula of 10-deacetyltaxol is C45H49NO13, and its molecular weight is 831.87 g/mol.

A: Yes, the structural elucidation of 10-deacetyltaxol has been extensively studied using various spectroscopic techniques. Researchers have employed 2D NMR technologies such as TOCSY, DQF-COSY, HMQC, and HMBC to determine its structure and assign 1H and 13C NMR signals [, , ].

A: Yes, certain microorganisms possess enzymes capable of modifying 10-deacetyltaxol. For instance, a strain of Nocardioides albus (SC13911) produces an extracellular enzyme that specifically cleaves the C-13 side chain from 10-deacetyltaxol, highlighting its potential for generating valuable precursors for semi-synthesis [].

A: Yes, molecular docking studies have been performed to investigate the interaction of 10-deacetyltaxol with potential target proteins, such as mTOR, to understand its binding affinity and potential inhibitory effects [].

A: Modifications at the C-7 position, such as epimerization to form 7-epi-10-deacetyltaxol, can impact the compound's activity and stability. For instance, removal of the C-10 acetyl group generally enhances the epimerization rate at the C-7 position in basic solutions [].

A: Although specific formulation strategies for 10-deacetyltaxol are not extensively discussed in the provided literature, optimizing pH and buffer conditions based on its degradation kinetics can contribute to improved stability [, ].

ANone: This section is not applicable as the provided research primarily focuses on the chemical and biological aspects of 10-deacetyltaxol, rather than its large-scale production and associated SHE regulations.

A: Research suggests that 10-deacetyltaxol can be further metabolized. Studies have shown that dexamethasone, an inducer of cytochrome P450 enzymes, can induce the formation of 10-deacetyltaxol from paclitaxel in rat liver microsomes and hepatocytes [].

A: 10-Deacetyltaxol demonstrates cytotoxic activity against various human cancer cell lines. For instance, it exhibited activity against two human glioblastoma multiforme cell lines and two neuroblastoma cell lines, with a proportionate concentration-toxicity relationship observed [].

A: Yes, 10-deacetyltaxol, alongside 19-hydroxybaccatin III and 10-deacetylcephalomannine, displayed in vivo activity against PS leukemia [].

ANone: This section is not applicable as the provided research primarily focuses on the chemical and biological aspects of 10-deacetyltaxol, rather than its clinical use and associated toxicological profile.

ANone: Specific biomarkers for predicting the efficacy or monitoring the response to 10-deacetyltaxol treatment are not discussed in the provided research.

ANone: Various analytical techniques are used to characterize and quantify 10-deacetyltaxol, including:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with different detectors, such as photodiode array (PDA) detectors and mass spectrometers (MS), is widely used for the separation and quantification of 10-deacetyltaxol in complex mixtures [, , , , ].

- Thin-Layer Chromatography (TLC): TLC provides a rapid and cost-effective method for detecting 10-deacetyltaxol in plant extracts [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem MS (LC-MS/MS) are powerful techniques for identifying and quantifying 10-deacetyltaxol and its metabolites in biological samples [, ].

ANone: Specific information on the environmental impact and degradation pathways of 10-deacetyltaxol is not extensively covered in the provided research.

ANone: Specific studies on the dissolution rate and solubility of 10-deacetyltaxol in various media are not included in the provided research.

ANone: While the provided research articles highlight the use of various analytical methods for 10-deacetyltaxol analysis, detailed method validation procedures, including accuracy, precision, and specificity assessments, are not explicitly described.

ANone: This section is not applicable as the provided research primarily focuses on the chemical and biological aspects of 10-deacetyltaxol, rather than its potential immunogenicity.

ANone: Information on specific interactions between 10-deacetyltaxol and drug transporters is not included in the provided research.

A: While specific interactions of 10-deacetyltaxol with drug-metabolizing enzymes are not extensively discussed, research suggests that dexamethasone, an inducer of cytochrome P450 enzymes, can induce the deacetylation of paclitaxel to form 10-deacetyltaxol in rat liver microsomes, suggesting a potential role of cytochrome P450 enzymes in its metabolism [].

ANone: Specific information on the biocompatibility and biodegradability of 10-deacetyltaxol is not directly addressed in the provided research.

ANone: The provided research focuses on 10-deacetyltaxol as a potential precursor for paclitaxel synthesis and a compound with inherent antitumor activity. While alternative taxanes and synthetic analogues are being explored, direct comparisons of performance, cost, and impact are not extensively discussed in the context of 10-deacetyltaxol.

ANone: This section is not applicable as the provided research primarily focuses on the chemical and biological aspects of 10-deacetyltaxol, rather than its large-scale production and associated waste management strategies.

ANone: The research highlights the significance of advanced analytical techniques like HPLC, LC-MS, and NMR spectroscopy for studying taxanes, including 10-deacetyltaxol. Access to these instruments and expertise in natural product chemistry and cell biology are crucial for further research and development.

A: The discovery and characterization of 10-deacetyltaxol represent important milestones in taxane research. Its identification as a natural product in Taxus wallichiana, along with its cytotoxicity and potential as a paclitaxel precursor, has fueled further investigation into its properties and applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)

![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)